molecular formula C8H5ClF3NO2S B1596765 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid CAS No. 338422-73-4

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid

Cat. No. B1596765
M. Wt: 271.64 g/mol
InChI Key: IAMIKJTZALCGDG-UHFFFAOYSA-N
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Description

This compound is a carboxylic acid building block . It is a part of the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of TFMP derivatives are thought to be due to this combination .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include chlorination under liquid-phase conditions and subsequent vapor–phase fluorination . Other reactions include Pd-catalyzed coupling reactions and TFA-mediated cyclization .

Scientific Research Applications

Synthesis and Structural Analysis

One study explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence, highlighting the compound's utility in creating chemically interesting structures with potential applications in chemiluminescence (Watanabe et al., 2010). Another research focuses on the crystal structure of triclopyr, a related compound, to understand the molecular conformation and interactions within crystalline materials, potentially offering insights into the design of new materials with specific properties (Cho et al., 2014).

Chemical Reactions and Interactions

Research on intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides for synthesizing pyridin-2(1H)-ones shows the compound's relevance in chemical synthesis, enabling the production of complex heterocyclic structures that could have various applications (Savchenko et al., 2020). Furthermore, studies on dinuclear cobalt and nickel complexes of mercaptoacetic acid substituted 1,2,4-triazole ligands, including compounds with similar sulfanyl groups, reveal their potential in catalysis and as inhibitors, indicating the versatility of sulfanyl-acetic acids in coordination chemistry and enzyme inhibition (Fang et al., 2019).

Applications in Material Science

The compound's utility is also notable in material science, where its derivatives are explored for the synthesis of hexahydroquinolines using novel ionic liquids as catalysts. This research indicates the role of sulfanyl-acetic acids in facilitating environmentally friendly chemical syntheses (Khazaei et al., 2013). Another area of application is in the development of solid acid catalysts for esterification and acylation reactions, showcasing the compound's relevance in creating functionalized materials for catalytic purposes (Liu et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2S/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMIKJTZALCGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378771
Record name {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid

CAS RN

338422-73-4
Record name Acetic acid, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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